molecular formula C16H14N2OS3 B5531348 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5531348
M. Wt: 346.5 g/mol
InChI Key: HWJFWQYLVKOZPQ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine, nitric acid). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives, which can have varied applications in different fields .

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfanyl groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both benzothiazole and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-20-13-8-4-2-6-11(13)17-15(19)10-21-16-18-12-7-3-5-9-14(12)22-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFWQYLVKOZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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